4-Aminoadamantan-1-ol

Descripción

Overview of Adamantane (B196018) Derivatives in Drug Discovery and Development

Adamantane derivatives have carved a significant niche in drug discovery, with several compounds gaining clinical approval for a range of diseases. rsc.orgbibliotekanauki.pl The introduction of the adamantane moiety into bioactive molecules is a widely used strategy to enhance their therapeutic potential. rsc.org This is exemplified by drugs like Amantadine (B194251) and Rimantadine (B1662185), which are used as antiviral agents, and Memantine, employed in the treatment of Alzheimer's disease. rsc.orggoogle.com Pharmaceutical companies such as Roche, Johnson & Johnson, and Merck have explored adamantane derivatives, including trans-4-amino-1-hydroxyadamantane, in the design and screening of new drug candidates for conditions like hyperlipidemia, diabetes, and atherosclerosis. google.com

Significance of Adamantane Scaffold in Bioactive Compounds

The adamantane scaffold, a tricyclic hydrocarbon with a diamond-like structure, imparts several advantageous properties to drug candidates. Its rigid and bulky nature can lead to enhanced binding affinity and selectivity for biological targets. The lipophilicity of the adamantane cage can improve a drug's ability to cross cell membranes, a crucial factor for reaching its site of action. Furthermore, the stable structure of adamantane can increase the metabolic stability of a drug, prolonging its therapeutic effect. The three-dimensional arrangement of the adamantane core allows for precise spatial orientation of functional groups, which is critical for optimal interaction with biological receptors.

Historical Context of Adamantane in Pharmaceutical Research

The story of adamantane in pharmaceuticals began with the discovery of the antiviral properties of 1-aminoadamantane (Amantadine) in the 1960s. This discovery against the influenza A virus was a landmark event that spurred extensive research into the medicinal applications of other adamantane derivatives. The success of these early compounds highlighted the value of the adamantane framework in medicinal chemistry and encouraged the synthesis and evaluation of a wide array of derivatives with different substitution patterns to explore their structure-activity relationships.

Chemical Profile of 4-Aminoadamantan-1-ol

This compound is a key adamantane derivative that serves primarily as a building block in the synthesis of more complex pharmaceutical agents.

Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is this compound, which indicates an adamantane core with an amino group at position 4 and a hydroxyl group at position 1. Due to the substitution pattern, this compound can exist as two distinct stereoisomers: cis and trans. In the cis isomer, the amino and hydroxyl groups are on the same side of the adamantane cage, while in the trans isomer, they are on opposite sides. This stereochemical difference can influence the biological activity and physical properties of the molecule and its subsequent derivatives.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Appearance | White to off-white solid |

| Stereoisomers | cis and trans |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common method starts from 5-hydroxy-2-adamantanone. google.com This starting material undergoes oximation with hydroxylamine (B1172632) hydrochloride, followed by a hydrogenation reduction using a catalyst like Raney nickel to yield 4-amino-1-adamantanol. google.com Another approach involves the hydrogenation reduction of 5-hydroxy-2-adamantanone in the presence of aqueous ammonia (B1221849) and a palladium-carbon catalyst. The crude product, which is a mixture of cis and trans isomers, can then be subjected to acidification and recrystallization to isolate the desired stereoisomer, typically the trans form, as a hydrochloride salt. google.comgoogle.com

Role in Medicinal Chemistry

While this compound itself is not typically the final active pharmaceutical ingredient, it is a crucial intermediate in the synthesis of compounds with potential therapeutic applications.

Use as a Synthetic Intermediate

The primary role of this compound in medicinal chemistry is as a precursor for more elaborate molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical modifications. These functional groups can be oxidized, reduced, or substituted to create a diverse library of derivatives.

Application in the Development of 11β-HSD1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). rsc.orgnih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases like type 2 diabetes and obesity. rsc.orgnih.gov In the synthesis of these inhibitors, this compound is often coupled with other molecular fragments to produce the final drug candidate. rsc.orgnih.gov For instance, a derivative of this compound was assayed for its ability to inhibit 11β-HSD1, though it showed reduced activity compared to other adamantane derivatives in that particular study. rsc.org

| Derivative Class | Target | Therapeutic Area |

| α-sulfonamido-N-adamantanecarboxamides | 11β-HSD1 | Type 2 Diabetes, Obesity |

| 2-Alkyl-1-arylsulfonylprolinamides | 11β-HSD1 | Metabolic Syndrome |

Research Findings

Research into this compound has primarily focused on its synthesis and its utility as a scaffold. While direct biological activity data for this compound is not extensively published, studies on its derivatives provide insight into its potential.

Antiviral and Neuroprotective Potential of Derivatives

Derivatives of this compound have been investigated for their potential antiviral and neuroprotective effects. The adamantane core is a known pharmacophore for antiviral activity, and it is believed that derivatives of this compound may interfere with viral replication processes. In the realm of neuroprotection, the compound's derivatives are thought to potentially modulate NMDA receptors, which could be beneficial in neurodegenerative conditions like Alzheimer's disease.

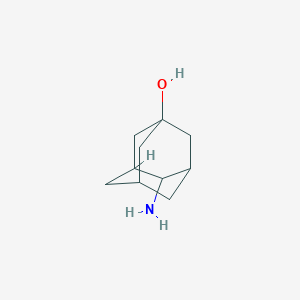

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminoadamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminoadamantan 1 Ol and Its Derivatives

Stereoselective Synthesis of 4-Aminoadamantan-1-ol Isomers (Cis- and Trans-)

The relative orientation of the amino and hydroxyl groups on the adamantane (B196018) cage gives rise to cis and trans isomers, which can exhibit different pharmacological profiles. Therefore, methods to selectively synthesize either the cis or trans isomer are of significant importance.

The synthesis of the pure cis isomer of this compound is less commonly detailed in the literature than that of the trans isomer. In many synthetic procedures that produce a mixture of isomers, the cis form is the minor product. google.com For example, the catalytic hydrogenation of 5-hydroxy-2-adamantane imine yields a mixture where the ratio of cis to trans 4-amino-1-hydroxyadamantane is approximately 1:4. google.com Following the isolation of the more abundant trans isomer via crystallization, the cis isomer would remain in the mother liquor. Its purification would likely require chromatographic techniques. The commercial availability of cis-4-Aminoadamantan-1-ol hydrochloride indicates that viable methods for its isolation and purification exist. chemicalbook.com

The synthesis of trans-4-Aminoadamantan-1-ol (B1440121), often as its hydrochloride salt, is well-documented. google.comgoogle.com A highly effective method starts with 5-hydroxy-2-adamantanone . This precursor is reacted with aqueous ammonia (B1221849) to form 5-hydroxy-2-diamantane imine in situ. google.com This intermediate undergoes a hydro-reduction reaction using a palladium-carbon catalyst in the presence of hydrogen gas. google.com This step produces a crude mixture of cis and trans 4-amino-1-hydroxyadamantane, with the trans isomer being the major product. google.com

The crucial step for obtaining the pure trans isomer is the subsequent purification. The crude product mixture is dissolved in a solvent such as ethanol (B145695) or methanol. google.comgoogle.com An acidifying agent, like trimethylchlorosilane or hydrogen chloride, is then added to form the hydrochloride salt. google.comgoogle.com Due to differences in solubility between the cis and trans salts, the trans-4-Aminoadamantan-1-ol hydrochloride preferentially crystallizes upon cooling, refluxing, and stirring, allowing it to be isolated as a high-purity solid. google.com This method has been shown to produce the trans isomer with a purity greater than 99%. google.com

Table 2: Stereoselective Synthesis of Trans-4-Aminoadamantan-1-ol Hydrochloride

| Starting Material | Catalyst/Reagents | Key Steps | Purity/Yield | Citations |

|---|

Separation and Characterization of Stereoisomers

The rigid, cage-like structure of the adamantane nucleus in this compound gives rise to stereoisomerism based on the spatial arrangement of the amino and hydroxyl functional groups. The compound exists as two distinct stereoisomers: cis and trans. In the trans isomer, the amino and hydroxyl groups are positioned on opposite faces of the adamantane cage, while in the cis isomer, they are on the same face.

Synthetic routes to this compound, particularly those starting from 5-hydroxy-2-adamantanone, often result in a mixture of these cis and trans isomers. google.comgoogle.com The ratio of the isomers can be influenced by the synthetic method and reaction conditions employed. For instance, certain hydrogenation processes may favor the formation of one isomer over the other, but a mixture is a common outcome. semanticscholar.org

The separation of these stereoisomers is a critical step for obtaining isomerically pure compounds, which is often necessary for their specific applications in further synthesis. acs.org Several methods have been effectively employed for this purpose:

Recrystallization : This is a common technique used to isolate the desired isomer. For example, the trans-4-amino-1-adamantanol hydrochloride can be purified and separated from the cis isomer by recrystallization from methanol. google.com

Chromatography : Chromatographic techniques are highly effective for separating the isomers. Automated semipreparative Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized to purify and characterize the E/Z (trans/cis) isomers. semanticscholar.org Chromatographic separation can also be performed to isolate individual isomers from a mixture before subsequent reaction steps. sci-hub.se

Once separated, the characterization of the individual stereoisomers is crucial to confirm their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this differentiation. The chemical shift of the proton at the alpha-position to the hydroxyl group (the C-1 proton) is a key diagnostic feature. In cyclohexanol (B46403) systems and their rigid analogues like adamantane, the chemical shift of this proton differs significantly between axial and equatorial orientations, which corresponds to the cis and trans configurations in this substituted adamantane. Specifically, the proton at the α-position to the oxygen atom resonates at a higher ppm value in the cis isomer compared to the corresponding proton in the trans isomer. sci-hub.se

Table 1: Spectroscopic Data for Stereoisomer Characterization

| Isomer | Characterization Method | Key Diagnostic Signal | Reference |

|---|---|---|---|

| cis-4-Aminoadamantan-1-ol derivative | ¹H NMR | Proton α to oxygen: δ = 3.79 to 3.86 ppm | sci-hub.se |

| trans-4-Aminoadamantan-1-ol derivative | ¹H NMR | Proton α to oxygen: δ = 3.50 to 3.61 ppm | sci-hub.se |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of adamantane derivatives. scispace.com For this compound, research has focused on developing more environmentally benign and efficient synthetic routes.

A notable green chemistry approach involves the synthesis of trans-4-amino-1-hydroxy adamantane hydrochloride from 5-hydroxy-2-adamantanone. google.com This method utilizes aqueous ammonia as the reaction solvent system for the initial imine formation, followed by a palladium-carbon catalyzed hydrogenation reduction. google.com This process offers several advantages aligned with green chemistry principles:

High Atom Economy : The use of aqueous ammonia as the reaction system is described as having high atom economy, meaning a large proportion of the atoms from the reactants are incorporated into the final product. google.com

Use of Safer Solvents : Ammonia is readily available and the use of an aqueous system avoids more hazardous organic solvents. google.com Water has also been explored as a "solvent of choice for green chemistry" in related reactions, such as the acetylation of 3-amino-1-adamantanol. semanticscholar.org

Process Efficiency : The method is reported to have few reaction steps, be convenient to operate, and result in a high yield, which are important factors for both environmental and economic efficiency in mass production. google.com

Another synthetic strategy involves the hydrogenation of an intermediate oxime using Raney nickel as a catalyst. google.com While effective, comparisons can be made with catalytic hydrogenation using palladium-carbon, which is often considered a more environmentally friendly choice due to lower metal leaching and easier recovery.

Table 2: Comparison of Synthetic Approaches for this compound

| Feature | Conventional Approach (e.g., Oxime reduction) | Greener Approach (Reductive Amination) | Reference |

|---|---|---|---|

| Starting Material | 5-hydroxy-2-adamantanone | 5-hydroxy-2-adamantanone | google.comgoogle.com |

| Key Reagents | Hydroxylamine (B1172632) hydrochloride, Raney nickel | Aqueous ammonia, Palladium-carbon catalyst | google.comgoogle.com |

| Solvent System | Alcoholic solvents (e.g., methanol, ethanol) | Aqueous ammonia | google.comgoogle.com |

| Green Advantage | Established method | High atom economy, use of cheaper and readily available reagents, fewer steps, high yield. | google.com |

These developments highlight a shift towards more sustainable practices in pharmaceutical intermediate synthesis, aiming to reduce environmental impact while maintaining high efficiency and product quality.

Pharmacological and Biological Activities of 4 Aminoadamantan 1 Ol and Its Derivatives

Antiviral Activities

Derivatives of 4-Aminoadamantan-1-ol have been a significant focus of antiviral research, demonstrating efficacy against a range of viruses. The bulky adamantane (B196018) cage is thought to facilitate interaction with viral components, such as ion channels or enzymes, thereby inhibiting viral replication.

A number of aminoadamantane derivatives have shown significant activity against various strains of influenza A virus. nih.govresearchgate.net The mechanism of action for some of these compounds is believed to be similar to that of amantadine (B194251) and rimantadine (B1662185), involving the blockade of the M2 ion channel of the influenza A virus, which is crucial for its replication. nih.gov

Studies have identified specific derivatives with marked activity against different subtypes of influenza A:

Influenza A H1N1 : Certain compounds have demonstrated potent inhibitory effects. nih.govresearchgate.net Amino acid derivatives of adamantane have been found to inhibit influenza A virus strains that are resistant to rimantadine. mdpi.com

Influenza A H2N2 : A range of synthesized aminoadamantane derivatives proved to be notably active against this subtype. nih.gov

Influenza A H3N2 : Several derivatives also showed significant activity against H3N2 strains. nih.govmdpi.com One aminoalcohol derivative, in particular, was found to be 6-fold more active than amantadine. researchgate.net

| Influenza A Subtype | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| H1N1 | Aminoadamantane Derivatives | Marked activity demonstrated by specific compounds. | nih.gov |

| H2N2 | Aminoadamantane Derivatives | Marked activity observed for several compounds. | nih.gov |

| H3N2 | Aminoadamantane Derivatives | Significant activity noted; one aminoalcohol derivative was 6-fold more active than amantadine. | nih.govresearchgate.net |

| H5N1 | N-phenacyl amantadine derivative | Inhibitory activity against low pathogenic avian influenza A virus (H5N1) replication in vitro. | nih.gov |

The antiviral spectrum of this compound derivatives extends to the Herpesviridae family. While many tested compounds showed no significant activity, some derivatives exhibited inhibitory effects against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). nih.gov

For instance, certain phthalimide (B116566) derivatives of adamantane displayed minor antiviral activity against both CMV and VZV. kuleuven.be However, these particular compounds were not highly selective. kuleuven.be Other research has also identified derivatives with activity against HCMV and herpes simplex virus type 1. ebi.ac.uk Specifically, 4-amino derivatives were found to be more active than their 4-hydroxyamino counterparts. ebi.ac.uk Some imidazo[1,2-a]pyridine (B132010) derivatives have also shown potency against both CMV and VZV. ebi.ac.uk

| Virus | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | Adamantane Phthalimide Derivatives | Minor, non-selective antiviral activity. | kuleuven.be |

| Human Cytomegalovirus (HCMV) | 4-Amino pyrimidine (B1678525) adducts | Active against human cytomegalovirus. | ebi.ac.uk |

| Varicella-Zoster Virus (VZV) | Adamantane Phthalimide Derivatives | Minor, non-selective antiviral activity. | kuleuven.be |

| Varicella-Zoster Virus (VZV) | Imidazo[1,2-a]pyridine derivatives | Potent activity observed. | ebi.ac.uk |

The potential of adamantane derivatives as anti-HIV agents has been explored, with some compounds showing activity against both HIV-1 and HIV-2. nih.govresearchgate.net In a broad screening of new aminoadamantane derivatives, borderline activity was noted against HIV-1 for several compounds. nih.gov

More targeted studies have yielded specific leads. For example, from a series of 24 N-substituted 4-aminophthalimides designed based on other known active molecules, only N-1-adamantyl-4-aminophthalimide was found to possess anti-HIV-1 and -HIV-2 activity in cell cultures. nih.gov Additionally, research into 5-(1-adamantyl)-1,3,4-oxadiazole derivatives revealed that one parent compound, a 1,3,4-oxadiazoline-2-thione, produced a 100% reduction in viral replication at a concentration of 50 μg/mL. capes.gov.br

| Virus | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| HIV-1 | Aminoadamantane Derivatives | Borderline activity noted for some compounds. | nih.gov |

| HIV-1 & HIV-2 | N-1-adamantyl-4-aminophthalimide | Showed anti-HIV-1 and -HIV-2 activity in CEM cell cultures. | nih.gov |

| HIV-1 | 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione | 100% reduction of viral replication at 50 μg/mL. | capes.gov.br |

The application of adamantane derivatives extends beyond human viral pathogens. For instance, rimantadine hydrochloride, a well-known adamantane derivative, has been noted for its inhibitory effect on the Porcine Infectious Gastroenteritis Virus. google.com This suggests that the adamantane core structure can be adapted to target a variety of viral pathogens across different species.

Effects on Human Immunodeficiency Virus (HIV-1, HIV-2)

Anticancer and Antiproliferative Potentials

In addition to their antiviral properties, adamantane derivatives have been investigated for their potential as anticancer agents. researchgate.netresearchgate.net The lipophilic nature of the adamantane cage is believed to enhance drug penetration into cancer cells, and modifications to the core structure can be tailored to interact with specific anticancer targets.

Derivatives of adamantane have been evaluated against a variety of human cancer cell lines, with some showing profound cytotoxic effects. nih.govgoogle.com Studies involving adamantane-containing compounds have demonstrated inhibitory activity against colorectal cancer, lung cancer, and breast cancer cells. google.com

Notably, significant research has focused on pancreatic cancer. Certain adamantane derivatives have shown higher inhibition activity on pancreatic cancer cell lines (Panc-1) compared to other cancer types. google.com In a search for new treatments for pancreatic carcinomas, 4-aminoquinoline (B48711) derivatives, which share a similar development path in medicinal chemistry, were found to have remarkable anticancer activity against pancreatic ductal adenocarcinoma (PDAC). nih.gov Furthermore, adamantylphthalimide derivatives have also been synthesized and tested for their activity against human cancer, with some compounds showing antiproliferative activity in the micromolar range. kuleuven.be

| Cancer Type | Cell Line | Derivative Class | Observed Activity | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | Panc-1 | Adamantane derivatives | High inhibition activity observed. | google.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) | - | 4-aminoquinoline derivatives | Remarkable anticancer activity. | nih.gov |

| Colorectal Cancer | HT-29 | Adamantane derivatives | Sensitivity and inhibition activity noted. | google.com |

| Lung Cancer | NCI-H460 | Adamantane derivatives | Sensitivity noted. | google.com |

| Breast Cancer | MCF7 | Adamantane derivatives | Sensitivity noted. | google.com |

Role of Adamantylphthalimide Derivatives in Antiproliferative Effects

Adamantylphthalimide derivatives have demonstrated notable antiproliferative activity against various human cancer cell lines. Research has shown that these compounds can inhibit the growth of tumor cells, with their efficacy often influenced by the structural arrangement of the molecule. nih.govkuleuven.be

A study involving a series of (1-adamantyl)phthalimides and (2-adamantyl)phthalimides revealed that their antiproliferative effects varied with the length of the alkyl chain separating the adamantane and phthalimide moieties. nih.gov Specifically, compounds with a propylene (B89431) spacer exhibited higher activity and greater selectivity for tumor cells over non-tumor cells. nih.gov Furthermore, the position of attachment on the adamantane cage was found to be significant, with the 2-adamantyl series generally showing better activity. nih.gov The introduction of an amino group to the phthalimide ring also enhanced the antiproliferative effects. nih.gov

In another study, adamantylphthalimides bearing an amino or hydroxyl group on the phthalimide moiety showed potent antiproliferative activities in the micromolar range, significantly higher than that of thalidomide. kuleuven.bescilit.com These compounds were particularly effective against ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines. kuleuven.be However, introducing substituents onto the adamantane skeleton, such as carboxylic acids or alcohols, tended to diminish this activity, suggesting that the bulky, lipophilic nature of the unsubstituted adamantane group is crucial for its antiproliferative action. kuleuven.be

Table 1: Antiproliferative Activity of Selected Adamantylphthalimide Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Key Structural Feature | Target Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|---|

| (1-adamantyl)phthalimides | Varied alkyl spacer length | MCF-7, SW 620, HCT 116, MOLT-4, H 460 | Activity increased with spacer length | nih.gov |

| (2-adamantyl)phthalimides | Varied alkyl spacer length | MCF-7, SW 620, HCT 116, MOLT-4, H 460 | Generally more active than 1-adamantyl series | nih.gov |

| Adamantylphthalimides | Amino group on phthalimide | MCF-7, SW 620, HCT 116, MOLT-4, H 460 | Enhanced antiproliferative activity | nih.gov |

| Adamantylphthalimides | OH or NH2 on phthalimide | A2780, MCF-7, L1210, CEM, HeLa | Potent activity in micromolar range | kuleuven.beresearchgate.net |

| Substituted Adamantylphthalimides | Carboxylic acid or alcohol on adamantane | A2780, MCF-7, L1210, CEM, HeLa | Diminished antiproliferative activity | kuleuven.be |

Mechanisms Underlying Antitumor Actions of Adamantane-Containing Compounds

The antitumor effects of adamantane-containing compounds are multifaceted, involving various cellular mechanisms. One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death, in cancer cells. rsc.orgrsc.orgnih.gov

For instance, adamantane-containing dihydropyrimidine (B8664642) derivatives have been shown to induce apoptosis in human non-small cell lung cancer (A-549) cells. rsc.orgnih.gov Similarly, certain 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335) derivatives were found to induce apoptosis in H460 lung cancer cells, an effect linked to the activation of the orphan nuclear receptor Nur77. rsc.org

Another key mechanism is the disruption of the cell cycle. Adamantylphthalimide derivatives with a propylene spacer have been found to cause a delay in the G1/S phase of the cell cycle, thereby inhibiting cell proliferation. nih.gov

Furthermore, adamantane derivatives can modulate critical signaling pathways involved in cancer progression. Adamantyl isothiourea derivatives have demonstrated the ability to suppress hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in inflammation and fibrosis, and an increase in caspase-3 expression, a key executioner of apoptosis. nih.gov The inhibition of soluble epoxide hydrolase (sEH) by these compounds also contributes to their anti-inflammatory and anticancer effects. nih.gov

Modulation of Metabolic Pathways and Diabetes Management

Derivatives of adamantane have emerged as significant modulators of metabolic pathways, showing promise in the management of type 2 diabetes and related metabolic disorders. Their action is primarily centered on the inhibition of key enzymes involved in glucose and cortisol metabolism.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV) Enzymes for Antihyperglycemic Effects

Adamantane-based compounds are a recognized class of dipeptidyl peptidase IV (DPP-IV) inhibitors. rsc.orgnih.govmdpi.com DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control. mdpi.com Clinically used DPP-IV inhibitors like vildagliptin (B1682220) and saxagliptin (B632) feature an adamantane group, highlighting the importance of this scaffold for potent inhibition. rsc.orgmdpi.commdpi.com The hydrophobic and bulky nature of the adamantane moiety is thought to contribute to strong binding at the active site of the DPP-IV enzyme. mdpi.com

Role in 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Adamantane derivatives are also potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.govresearchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol, particularly in liver and adipose tissue. mdpi.comnih.gov Elevated cortisol levels are linked to insulin resistance, hyperglycemia, and obesity. mdpi.comnih.gov By inhibiting 11β-HSD1, these compounds reduce intracellular cortisol levels, which can lead to beneficial effects on metabolic parameters. mdpi.comresearchgate.net

Numerous studies have focused on designing adamantane-based 11β-HSD1 inhibitors. For example, a series of adamantyl ethanone (B97240) pyridyl derivatives showed potent and selective inhibition of human 11β-HSD1 with IC₅₀ values in the low nanomolar range. nih.gov Similarly, 3-Amino-N-adamantyl-3-methylbutanamide derivatives and α-sulfonamido-N-adamantanecarboxamide derivatives have been developed and optimized as effective 11β-HSD1 inhibitors. nih.govrsc.org Interestingly, a study on substituted adamantane derivatives, including this compound, found that these substitutions led to reduced inhibitory activity compared to the parent adamantanecarboxamide structure, emphasizing the specific structural requirements for potent inhibition. rsc.org

Impact on Insulin Sensitivity and Glucose Homeostasis

The inhibition of DPP-IV and 11β-HSD1 by adamantane derivatives directly translates to improved insulin sensitivity and glucose homeostasis. By blocking 11β-HSD1, these compounds enhance insulin sensitivity and lower fasting blood glucose levels. rsc.org

Furthermore, adamantane derivatives have been shown to directly stimulate insulin release. One study found that adamantane derivatives bearing an amino group can decrease the potassium permeability of the pancreatic β-cell membrane. nih.govscispace.com This action causes depolarization, which in turn activates voltage-dependent calcium channels, leading to calcium influx and subsequent insulin secretion. nih.gov

Research on the iminosugar N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM), an inhibitor of glucosylceramide synthase, demonstrated that it restores insulin signaling in the liver, normalizes blood glucose, and reduces insulin concentrations in obese mice. nih.gov This treatment also reversed hepatic steatosis (fatty liver) and corrected the gene expression profile related to fatty acid synthesis, highlighting a comprehensive improvement in glucose homeostasis and liver health. nih.gov

Neuropharmacological Aspects and Neuroprotective Effects

The adamantane scaffold is a well-established pharmacophore in neuropharmacology, most famously represented by memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.govub.edu Derivatives of this compound also exhibit significant neuroprotective potential through various mechanisms.

Some adamantane derivatives act as dual inhibitors of NMDA receptors and voltage-gated calcium channels (VGCCs). rsc.org Overactivation of these channels contributes to excitotoxicity and neuronal cell death, a hallmark of many neurodegenerative disorders. rsc.org By blocking both channels, these compounds can offer neuroprotection. rsc.org

Other adamantane derivatives exert their neuroprotective effects through different pathways. For example, 5-hydroxyadamantane-2-on has been shown to have cerebrovascular and neuroprotective activity in models of brain ischemia. nih.govresearchgate.net Unlike memantine, this compound does not act as an NMDA receptor antagonist but is believed to involve the GABAergic system to enhance blood flow to the ischemic brain. nih.govresearchgate.net

Furthermore, novel adamantane derivatives have been investigated for their ability to mitigate cognitive deficits associated with diabetes. nih.gov These compounds were found to restrict diabetes-induced cognitive impairment by blocking the synthesis of pro-inflammatory cytokines in the brain and upregulating genes like brain-derived neurotrophic factor (Bdnf), which is crucial for neuronal plasticity. nih.gov Myrtenal (B1677600)–adamantane conjugates have also shown neuroprotective properties in models of dementia by inhibiting acetylcholinesterase (AChE) and modulating neurotransmitter levels. mdpi.com The lipophilic nature of the adamantane cage is thought to enhance the ability of these compounds to cross the blood-brain barrier. mdpi.com

Table 2: Mechanisms of Neuroprotection by Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Proposed Mechanism of Action | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Amantadine derivatives | Dual inhibition of NMDA receptors and voltage-gated calcium channels (VGCCs) | Neurodegenerative disorders | rsc.org |

| 5-Hydroxyadamantane-2-on | Enhancement of cerebral blood flow via GABAergic system | Brain Ischemia | nih.govresearchgate.net |

| Novel adamantane derivatives | Anti-inflammatory effects, upregulation of Bdnf | Diabetes-induced cognitive impairment | nih.gov |

| Myrtenal–adamantane conjugates | Acetylcholinesterase (AChE) inhibition, neurotransmitter modulation | Dementia, Alzheimer's Disease | mdpi.com |

| Memantine | NMDA receptor antagonist | Alzheimer's Disease | nih.govub.edu |

Interactions with Central Nervous System Pathways in Neurodegenerative Diseases

Derivatives of the adamantane cage, including this compound, have demonstrated significant potential in the context of neurodegenerative diseases through their interaction with key central nervous system (CNS) pathways. Research indicates that these compounds can exert neuroprotective effects by modulating the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Overactivation of the NMDA receptor is a known contributor to excitotoxicity, a process that leads to neuronal cell death and is implicated in the pathology of disorders like Alzheimer's disease. researchgate.net Adamantane derivatives, such as the clinically used drug memantine, function as NMDA receptor antagonists, thereby offering a therapeutic mechanism for managing such conditions. researchgate.netgoogle.com

Further studies have explored adamantane derivatives as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCC), both of which are involved in neuronal calcium influx and excitotoxicity. researchgate.net By conjugating moieties like benzyl (B1604629) and phenylethyl groups to the adamantane structure, researchers have synthesized compounds that show significant inhibitory activity against both channels. researchgate.net Beyond ion channels, adamantyl amide derivatives have also been investigated as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which plays a crucial role in various neurological and psychiatric disorders. google.com The unique, lipophilic structure of the adamantane moiety is also thought to aid in transporting conjugated compounds across the blood-brain barrier. researchgate.net Some research suggests that the pharmacological potential of certain adamantane derivatives in treating Alzheimer's and Parkinson's diseases may even surpass that of established drugs like memantine. researchgate.net

Influence on Neurokinin Pathways

Research has also pointed to the influence of aminoadamantane derivatives on neurokinin pathways. These pathways are involved in a variety of physiological processes within the central and peripheral nervous systems. Studies indicate that by modulating neurokinin-mediated signaling, these compounds may provide therapeutic benefits for conditions characterized by hyperkinesia, which involves excessive, abnormal involuntary movements.

Antimicrobial Properties

Derivatives of this compound have shown considerable promise as antibacterial agents against various clinical strains. Studies have demonstrated that these compounds can achieve effective minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain derivatives have recorded MIC values between 16 µg/mL and 32 µg/mL against pathogens such as Streptococcus pyogenes and Staphylococcus aureus. Other research focusing on pyrazole-carboxamide derivatives of 3-aminoadamantan-1-ol (B132026) identified compounds with notable activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). researchgate.netmdpi.com

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus pyogenes | This compound Derivative | 16 - 32 | |

| Staphylococcus aureus | This compound Derivative | 16 - 32 | |

| Streptococcus pyogenes | Pyrazole-Carboxamide Derivative | 16 | mdpi.com |

| Bacillus subtilis | Pyrazole-Carboxamide Derivative | 32 | mdpi.com |

| Enterococcus faecalis | Pyrazole-Carboxamide Derivative | 32 | mdpi.com |

| Staphylococcus aureus | Pyrazole-Carboxamide Derivative | 32 | mdpi.com |

The adamantane scaffold has also been incorporated into compounds exhibiting antifungal properties. researchgate.netzsmu.edu.ua Adamantane derivatives, particularly when combined with other heterocyclic structures like 1,2,4-triazole (B32235), have demonstrated significant activity against fungal pathogens such as Candida albicans. researchgate.netzsmu.edu.ua One study found a synthesized adamantane-triazole derivative to be eight times more active than the standard comparison drug. zsmu.edu.ua Furthermore, investigations into pyrido[2,3-d]pyrimidine (B1209978) derivatives containing an adamantane moiety revealed a potential mechanism for their antifungal action. nih.gov It is suggested that these compounds may exert their effect by altering the fungal sterol profile, indicating an inhibition of ergosterol (B1671047) biosynthesis, a critical process for the integrity of fungal cell membranes. nih.gov

A specific class of compounds, adamantane-pyrido[2,3-d]pyrimidine derivatives, has been synthesized and evaluated for its antimicrobial potential. researchgate.netgrafiati.com These molecules are typically created by reacting a substituted pyrido[2,3-d]pyrimidine core with an aminoadamantanol, such as 3-aminoadamantan-1-ol. researchgate.netgrafiati.com The resulting complex structures have been tested in vitro against clinically isolated bacterial and fungal strains and have shown promising antimicrobial activity. researchgate.netnih.gov Molecular docking studies have also been employed to validate the observed antifungal results, suggesting a strong potential for these compounds in antimicrobial therapy. nih.gov Several derivatives from this class have been identified as particularly promising candidates for further development. nih.gov

| Compound Code | Molecular Formula | Substituents (R1, R2) | Reference |

|---|---|---|---|

| 6a | C35H32N4O6 | -H, -OCH3 | researchgate.net |

| 6b | C34H29ClN4O5 | -H, -Cl | researchgate.net |

| 6c | C36H35N5O5 | -H, -N(CH3)2 | researchgate.net |

| 6d | C34H30N4O6 | -H, -OH | researchgate.net |

| 6e | C34H29N5O7 | -H, -NO2 | researchgate.net |

| 6f | C34H29BrN4O5 | -H, -Br | researchgate.net |

| 6g | C34H30N4O6 | -OH, -H | researchgate.net |

| 6h | C35H32N4O6 | -H, -CH3 | researchgate.net |

| 6i | C34H28Cl2N4O5 | -Cl, -Cl | researchgate.net |

Antifungal Activities (if applicable, though not strongly indicated in snippets)

Analgesic Potential

The adamantane framework has been explored for the development of novel analgesic drugs. Researchers have synthesized adamantyl analogues of paracetamol, including derivatives of this compound, and evaluated their biological activity. nih.govresearchgate.net Interestingly, these analogues exhibit a mechanism of action distinct from that of paracetamol. nih.gov While paracetamol is known to inhibit cyclooxygenase (COX) enzymes, at least one adamantyl analogue demonstrated potent analgesic effects without affecting COX-1 or COX-2 activity. nih.gov Instead, the analgesic properties of this compound are attributed to its function as a selective antagonist of the TRPA1 (Transient Receptor Potential Ankryin 1) channel, which is a key sensor for noxious environmental stimuli and plays a pivotal role in pain transduction. nih.govresearchgate.net This discovery of replacing a phenyl ring with an adamantyl ring to create a selective TRPA1 antagonist opens new possibilities for developing analgesic drugs with alternative mechanisms of action. researchgate.net

Adamantyl Analogues of Paracetamol as TRPA1 Channel Antagonists

Researchers have explored novel therapeutic avenues by modifying the structure of well-known drugs. One such approach involves the substitution of the phenyl ring in paracetamol (acetaminophen) with an adamantyl group, a bulky, three-dimensional hydrocarbon moiety. researchgate.net This strategy was based on the hypothesis that replacing the flat aromatic ring of paracetamol with a rigid adamantane scaffold, while maintaining the key functional groups in similar 1,4-positions, could yield new analogues with unique pharmacological profiles. plos.org This investigation led to the synthesis of N-(3-hydroxyadamantan-1-yl) acetamide (B32628) (referred to as compound 5) and a mixture of N-((E)-4-hydroxyadamantan-2-yl)acetamide and N-((Z)-4-hydroxyadamantan-2-yl)acetamide (referred to as compound 6a/b), using precursors like 3-amino-1-adamantanol. nih.gov

The resulting adamantyl analogues, particularly the 1,4-substituted compound 6a/b, demonstrated a more potent analgesic effect than paracetamol. plos.org To elucidate the mechanism behind this enhanced activity, researchers investigated several potential pathways. The analgesic action of paracetamol itself is complex, involving metabolites like AM404 that act on the central nervous system, but it is known to be a weak inhibitor of cyclooxygenase (COX) enzymes. researchgate.netnih.gov

Investigations revealed that the analgesic properties of compound 6a/b were not due to the inhibition of COX enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Furthermore, the compound's effects were not mediated through interactions with cannabinoid receptors. plos.orgresearchgate.net Instead, experimental evidence pointed towards a novel mechanism: the selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. researchgate.net TRPA1 is a cation channel expressed in sensory neurons that acts as a sensor for pain, cold, and various chemical irritants. researchgate.net

Fluorometric calcium assays were conducted to confirm this activity. These tests showed that compound 6a/b effectively inhibited the TRPA1 channel, while it had no significant effect on the related TRP Vanilloid 1 (TRPV1) or TRP Melastatin 8 (TRPM8) channels, demonstrating its selectivity. plos.orgresearchgate.net The 1,4-derivative (compound 6a/b) showed greater potency than the 1,3-derivative (compound 5), which aligns with the substitution pattern of paracetamol. researchgate.net This discovery that an adamantyl analogue of paracetamol functions as a selective TRPA1 channel antagonist highlights a promising new direction in the development of analgesic drugs. researchgate.netdovepress.com The findings suggest that replacing a phenyl ring with an adamantyl ring can enhance biological properties, opening new possibilities in medicinal chemistry. plos.org

Table 1: Inhibitory Activity of Adamantyl Paracetamol Analogue (Compound 6a/b) on TRP Channels

The following table details the inhibitory concentration (IC₅₀) and specific activity of compound 6a/b on different Transient Receptor Potential (TRP) channels. Data was obtained from fluorometric Ca²⁺ assays.

| Compound | Target Channel | Agonist Used | IC₅₀ (µM) | Activity at 50 µM |

| Compound 6a/b | TRPA1 | 100 µM AITC | 2.6 ± 1.1 | Inhibits |

| Compound 6a/b | TRPV1 | 10 µM Capsaicin | No effect | No effect |

| Compound 6a/b | TRPM8 | 100 µM Menthol | No effect | No effect |

Data sourced from Fresno et al. (2014). plos.org

Structure Activity Relationship Sar Studies of 4 Aminoadamantan 1 Ol Derivatives

Influence of Stereochemistry on Biological Activity and Therapeutic Efficacy

The spatial arrangement of substituents on the adamantane (B196018) core plays a pivotal role in determining the biological activity of 4-aminoadamantan-1-ol derivatives. The compound can exist as cis and trans stereoisomers, where the amino and hydroxyl groups are on the same or opposite faces of the adamantane cage, respectively. This stereoisomerism leads to distinct three-dimensional shapes, which can significantly affect how these molecules interact with their biological targets.

Research has shown that different stereoisomers can exhibit varied binding affinities in enzyme inhibition assays. For instance, the trans-4-aminoadamantan-1-ol (B1440121) configuration has been noted to have different pharmacological profiles compared to its cis counterpart. The specific orientation of the functional groups influences the potential for hydrogen bonding and other non-covalent interactions within the active site of an enzyme or receptor. kuleuven.be

In the context of developing inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the stereochemistry of the this compound moiety is critical. For example, in the synthesis of certain 11β-HSD1 inhibitors, trans-4-aminoadamantan-1-ol hydrochloride was specifically used as a building block, suggesting that this particular stereoisomer was optimal for achieving the desired biological activity. nih.gov The rigid nature of the adamantane scaffold fixes the relative positions of the amino and hydroxyl groups, and the trans configuration may present these groups in a more favorable orientation for binding to the enzyme's active site.

The choice of stereoisomer can also impact the physicochemical properties of the resulting derivatives, such as solubility, which in turn affects their bioavailability. For example, one stereoisomer of this compound has been reported to have higher water solubility than the other, making it more suitable for certain pharmaceutical formulations. The stereochemistry of a molecule is a critical factor in medicinal chemistry, as it can profoundly influence both its biological activity and its therapeutic efficacy. lookchem.com

Impact of Functional Group Modifications on Pharmacological Profiles

The pharmacological properties of this compound derivatives can be finely tuned by modifying their functional groups. These modifications can be categorized into substitutions on the adamantane skeleton, alterations at the amino moiety, and derivatizations of the hydroxyl group.

The position of substituents on the adamantane cage significantly influences the pharmacological activity of the resulting compounds. The adamantane skeleton has two types of bridgehead carbons (C-1 and C-3) and six methylene (B1212753) carbons (C-2). Substitution at these different positions leads to isomers with distinct properties.

Studies comparing C-1 and C-2 substitution have revealed that the position of functional groups is a key determinant of biological activity. researchgate.net For instance, in the development of antiproliferative agents, it was found that C-1 substitution in the adamantane skeleton with certain aminoaryl or aminoalkyl groups led to enhanced activity compared to C-2 substitution. researchgate.net This suggests that the spatial orientation and accessibility of the substituent at the C-1 position are more favorable for interaction with the biological target.

The specific arrangement of functional groups at different positions, such as the 2- and 1-positions in 2-aminoadamantan-1-ol, results in unique three-dimensional orientations and hydrogen bonding patterns compared to isomers like 3-aminoadamantan-1-ol (B132026). vulcanchem.com These positional differences are expected to lead to distinct binding profiles with biological targets and different metabolic pathways. vulcanchem.com The synthesis of 1,2-disubstituted adamantane derivatives has been a focus of research due to the chiral nature of these compounds, which can lead to specific interactions with biological macromolecules. nih.govmdpi.com

The introduction of substituents on the adamantane ring can also affect the metabolic stability of the compound. For example, the presence of a hydroxyl group on the adamantane ring has been shown to improve metabolic stability compared to the unsubstituted adamantane. vulcanchem.com

A comparative analysis of adamantane derivatives highlights the importance of substitution patterns:

| Compound Type | Substitution Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antiproliferative Agents | C-1 substitution with aminoaryl/aminoalkyl groups | Enhanced activity compared to C-2 substitution | researchgate.net |

| General Adamantane Derivatives | 1,2-disubstitution | Creates chiral compounds with potential for specific biological interactions | nih.govmdpi.com |

| Metabolic Stability | Hydroxyl group on adamantane ring | Improved metabolic stability | vulcanchem.com |

Modifications at the Amino Moiety

Modifications to the amino group of this compound can lead to significant changes in pharmacological activity. The amino group is a key site for derivatization, allowing for the introduction of various substituents that can modulate the compound's properties.

In the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the amino group of adamantane derivatives is often incorporated into a larger molecular structure. For instance, in the synthesis of vildagliptin (B1682220), an antihyperglycemic agent, 3-aminoadamantan-1-ol serves as a precursor. The amino group is acylated to form an amide bond, which is a common strategy in drug design to create more complex and targeted molecules.

Similarly, in the design of protein kinase C theta (PKCθ) inhibitors, the adamantylamine moiety was modified to increase steric hindrance. sci-hub.se This was done as a strategy to disrupt the formation of a metabolite-intermediate complex, which can be a source of time-dependent inhibition. sci-hub.se This highlights how modifications at the amino group can be used to address specific pharmacokinetic challenges.

The basicity of the amino group is also a critical factor. In some cases, maintaining the basicity of a nitrogen atom near an aromatic ring is important for pharmacological action. researchgate.net Modifications that alter this basicity, such as converting the primary amine to a secondary or tertiary amine, or to an amide, can have a profound impact on the biological activity of the resulting compound.

The hydroxyl group of this compound offers another site for modification that can influence the pharmacological profile of its derivatives. Derivatization of the hydroxyl group can alter properties such as solubility, metabolic stability, and target binding.

In some instances, the presence of the hydroxyl group itself is crucial for activity. For example, in a series of 11β-HSD1 inhibitors, the introduction of a hydroxyl group to a cyclohexyl moiety (a related lipophilic group) increased potency 12-fold. nih.gov This suggests that the hydroxyl group may participate in key hydrogen bonding interactions within the enzyme's active site. nih.gov Furthermore, introducing a hydroxyl group on the adamantane ring can block metabolic "soft spots," leading to improved metabolic stability. nih.gov

The hydroxyl group can also be converted to other functional groups through various chemical reactions. For example, it can be oxidized to a ketone or esterified to form an ester. researchgate.net These modifications can be used to explore the SAR of a compound series and to optimize properties such as lipophilicity and bioavailability. For instance, converting the hydroxyl group to a more lipophilic ester could enhance membrane permeability.

Conversely, in some cases, the hydroxyl group may be detrimental to activity. In a study of adamantylphthalimides, the introduction of an alcohol or carboxylic acid at the adamantane skeleton diminished the antiproliferative activity compared to unsubstituted adamantane derivatives. kuleuven.be This indicates that for certain targets, the increased polarity or steric bulk from the hydroxyl group may be unfavorable for binding.

Structure-Activity Relationships in Enzyme Inhibition (e.g., DPP-IV, 11β-HSD1)

Derivatives of this compound have shown significant promise as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The SAR studies in this area have provided valuable insights into the design of potent and selective inhibitors.

For DPP-IV, an enzyme involved in glucose metabolism, adamantane derivatives have been extensively studied. nih.gov Vildagliptin, a potent DPP-IV inhibitor, incorporates a 3-aminoadamantan-1-ol moiety. The adamantane cage occupies a hydrophobic pocket in the enzyme's active site, while the amino and hydroxyl groups can form key interactions. Modifications to the adamantane structure have been shown to significantly influence the biological activity of these inhibitors. The introduction of amino and hydroxy groups at specific positions can enhance their potency.

In the case of 11β-HSD1, an enzyme implicated in metabolic syndrome, adamantane-containing compounds have also emerged as potent inhibitors. nih.govmdpi.com SAR studies have shown that the adamantyl cage can effectively fill a hydrophobic pocket in the enzyme. ub.edu The combination of an adamantane cage with other heterocyclic moieties, such as 1,2,4-triazole (B32235), has been found to result in potent 11β-HSD1 inhibitors. researchgate.netksu.edu.sa

A study on 2-alkyl-1-arylsulfonylprolinamides as 11β-HSD1 inhibitors revealed that the introduction of a hydroxyl group on the adamantane ring improved metabolic stability. nih.gov The hydroxylated adamant-2-yl derivative showed significantly better stability in human liver microsomes compared to the unsubstituted adamant-2-yl derivative. nih.gov This highlights the importance of considering metabolic stability in the design of enzyme inhibitors.

The following table summarizes the SAR findings for DPP-IV and 11β-HSD1 inhibitors based on this compound:

| Enzyme | Key Structural Feature | Impact on Inhibition | Reference |

|---|---|---|---|

| DPP-IV | Adamantane cage | Occupies a hydrophobic pocket in the active site | nih.gov |

| DPP-IV | Amino and hydroxyl groups | Enhance potency through specific interactions | |

| 11β-HSD1 | Adamantane cage | Fills a hydrophobic pocket in the enzyme | ub.edu |

| 11β-HSD1 | Combination with 1,2,4-triazole | Results in potent inhibitors | researchgate.netksu.edu.sa |

| 11β-HSD1 | Hydroxyl group on adamantane | Improves metabolic stability | nih.gov |

Relationship between Adamantane Lipophilicity and Bioavailability/Target Affinity

The adamantane moiety is known for its high lipophilicity, which is a key factor influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. researchgate.netresearchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The bulky and hydrophobic nature of the adamantane group can enhance the lipophilicity of a molecule, which can lead to increased cell membrane permeability and, consequently, improved oral bioavailability. lshtm.ac.uk This property has been exploited in drug design to improve the pharmacokinetic profiles of various compounds. nih.gov For example, the adamantane nucleus has been shown to facilitate permeability through the blood-brain barrier. researchgate.net

However, excessive lipophilicity can also have drawbacks, such as increased metabolic clearance and potential for off-target effects. Therefore, a balance must be struck to achieve optimal bioavailability and target affinity. The introduction of polar functional groups, such as the hydroxyl group in this compound, can help to modulate the lipophilicity of the adamantane scaffold. nih.gov This can lead to a more favorable ADME profile, as seen in the case of 11β-HSD1 inhibitors where hydroxylation of the adamantane ring reduced lipophilicity and improved metabolic stability. nih.gov

Mechanistic Investigations of 4 Aminoadamantan 1 Ol and Its Bioactive Derivatives

Molecular Targets and Signaling Pathways

The therapeutic potential of 4-aminoadamantan-1-ol derivatives stems from their ability to interact with specific biological macromolecules, thereby modulating their function and influencing cellular signaling cascades.

Derivatives of aminoadamantane were among the first antiviral drugs developed for clinical use against influenza A virus. mdpi.com Their primary target is the M2 protein, a viral membrane protein that forms a homotetrameric proton-selective ion channel essential for the viral replication cycle. mdpi.comnih.gov

The mechanism of action involves the physical blockage of the M2 proton channel. mdpi.comresearchgate.net The bulky, lipophilic adamantane (B196018) cage binds within the water-filled pore of the M2 transmembrane (TM) domain, effectively occluding the channel and preventing the influx of protons into the virion interior. nih.govacs.org This inhibition of acidification disrupts the uncoating of the viral ribonucleoprotein complex, a critical step for the release of the viral genome into the host cell cytoplasm. nih.gov

While early aminoadamantanes like amantadine (B194251) (1-aminoadamantane) were effective, the emergence of resistant viral strains, most notably those with mutations at the Serine-31 (S31N) or Valine-27 (V27A) positions in the M2 pore, has rendered them largely ineffective. nih.govnih.gov Research has consequently focused on developing new adamantane derivatives, including those based on the this compound scaffold, that can inhibit these resistant channels. nih.gov For instance, novel 4-(1-adamantyl)piperidine derivatives have been identified as dual binders, capable of blocking both wild-type (wt) and V27A mutant M2 channels, demonstrating that modifications to the adamantane scaffold can overcome resistance. nih.gov

| Compound | Target Channel | IC50 (μM) | Reference |

|---|---|---|---|

| Amantadine | Wild-Type (wt) | 0.3 ± 0.1 | nih.gov |

| V27A Mutant | > 500 | ||

| 4-(1-adamantyl)piperidine (Compound 2) | Wild-Type (wt) | 4.1 ± 0.5 | nih.gov |

| V27A Mutant | 3.6 ± 0.6 | ||

| Guanidine derivative of 4-(1-adamantyl)piperidine (Compound 7) | Wild-Type (wt) | 15.2 ± 1.2 | nih.gov |

| V27A Mutant | 16.2 ± 1.7 |

The adamantane moiety is a key feature in several enzyme inhibitors, where its rigid structure and lipophilicity contribute to potent and selective binding within enzyme active sites.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). myendoconsult.comnih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glycemic control. myendoconsult.comnih.gov Adamantane-containing compounds, such as Vildagliptin (B1682220), are potent DPP-IV inhibitors. The adamantyl group in these inhibitors plays a crucial role in binding to the enzyme's active site, with the bulky cage providing steric hindrance that can reduce the propensity for intramolecular cyclization, a reaction that can lead to inactive forms of the drug. ub.edu While Vildagliptin is synthesized from 3-aminoadamantan-1-ol (B132026), the principle extends to other aminoadamantanol isomers used in designing DPP-IV inhibitors. mdpi.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to the active glucocorticoid cortisol within tissues. mdpi.comnih.gov Overexpression of 11β-HSD1 in adipose tissue is linked to metabolic syndrome. Therefore, inhibiting this enzyme is a promising therapeutic strategy for type 2 diabetes and obesity. mdpi.com A series of adamantyl ethanone (B97240) derivatives have been identified as potent, selective inhibitors of human 11β-HSD1, with activities in the nanomolar range. nih.gov Docking studies reveal that these inhibitors occupy the enzyme's active site, interacting with key residues and the NADP+ cofactor, thereby blocking cortisol production. nih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound 52 | ~60 | nih.gov |

| Compound 62 | ~70 | |

| Compound 72 | ~50 | |

| Compound 92 | ~70 |

Derivatives of this compound are also implicated in modulating fundamental cellular processes such as apoptosis, or programmed cell death. The dysregulation of apoptosis is a hallmark of cancer, making the induction of this process a key therapeutic strategy. acs.orggoogle.com

Peficitinib (B612040), a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis, incorporates a trans-4-aminoadamantan-1-ol (B1440121) moiety in its structure. acs.orgnih.gov The JAK-STAT signaling pathway is crucial for cytokine signaling that regulates immune responses, cell proliferation, and survival. nih.gov By inhibiting JAKs, peficitinib can disrupt these signals, which in some contexts, such as in certain cancer cell lines, can lead to the induction of apoptosis. acs.orgnih.gov

Furthermore, other adamantane derivatives have been investigated as apoptosis-inducing agents. For example, certain isoquinoline (B145761) derivatives of adamantane have been shown to trigger apoptosis in cancer cell lines. While the precise mechanisms are varied, they often involve interaction with key regulators of the apoptotic cascade, such as the Bcl-2 family of proteins. google.com Apoptotic cell death itself can, under certain circumstances, influence the behavior of neighboring tumor cells, highlighting the complexity of cellular responses. nih.gov

Interactions with Enzyme Active Sites (e.g., DPP-IV, 11β-HSD1)

Binding Affinity and Ligand-Receptor Interactions

The efficacy of a drug is fundamentally linked to its binding affinity for its molecular target. The adamantane scaffold significantly influences these interactions.

For the influenza M2 channel, studies using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have quantified the binding affinities of adamantane derivatives. researchgate.netnih.gov These investigations have revealed that amantadine and its analogs bind with high affinity to a site within the channel pore. researchgate.netnih.gov The interaction is characterized by the snug fit of the adamantyl cage into a hydrophobic pocket formed by valine residues at position 27 in the wild-type channel. nih.gov The ammonium (B1175870) group of the ligand is also critical, forming key interactions that stabilize the bound complex. acs.org Interestingly, some studies suggest the existence of a second, lower-affinity binding site on the lipid-facing surface of the M2 protein. researchgate.net

In the context of enzyme inhibition, the interactions are highly specific. For JAK1, X-ray crystallography has shown that the hydroxyadamantyl group of peficitinib forms a direct hydrogen bond with an asparagine residue (Asn1008) in the kinase domain, contributing to its potent inhibitory activity. acs.org For DPP-IV inhibitors like vildagliptin, the adamantane group binds in a large hydrophobic S2 pocket of the enzyme. ub.edu

| Ligand | Target | Method | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| Amantadine | M2 Channel (wt) | ITC | 3 µM | nih.gov |

| Amantadine | M2 Channel (S31N) | ITC | No binding detected | |

| Rimantadine (B1662185) | M2 Channel (wt) | SPR | High Affinity: ~0.1 µM Low Affinity: ~100 µM | researchgate.net |

| Rimantadine | M2 Channel (V27A) | SPR | Low Affinity: ~100 µM |

Allosteric Modulation and Conformational Changes

Beyond directly blocking an active site (orthosteric inhibition), adamantane derivatives can also function as allosteric modulators. These molecules bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. google.com

A clear example is found with adamantyl amide derivatives that act as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.comgoogle.com Binding of these ligands to an allosteric pocket on the receptor induces conformational changes that can modulate the receptor's response to the endogenous ligand, glutamate. google.com This mechanism offers a more subtle way of controlling receptor activity compared to direct antagonism or agonism.

Even in cases of orthosteric binding, significant conformational changes can occur. The binding of amantadine-like drugs into the M2 ion channel is proposed to induce a helical kink in the transmembrane helices. nih.gov This structural change affects the positioning of a critical tryptophan residue (W41) that acts as a gate for proton conductance, potentially representing an additional mechanism by which these drugs prevent channel function. nih.gov Similarly, the interaction of adamantane-based coordination polymers with proteins like human serum albumin can lead to detectable conformational changes in the protein structure. acs.org This ability to induce and stabilize specific protein conformations is a key aspect of the mechanistic action of many bioactive adamantane derivatives.

Preclinical Evaluation and Translational Research

In Vitro Studies and Cell-Based Assays

Enzyme Inhibition Assays

Derivatives of 4-Aminoadamantan-1-ol have been investigated for their potential to inhibit various enzymes. In one study, it was used as a structural component in the synthesis of novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. rsc.org However, when assayed, the derivative containing the this compound moiety showed reduced inhibitory activity against both human and mouse 11β-HSD1 compared to other tested compounds. rsc.org

Another area of investigation involves its use in creating inhibitors for soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory conditions. escholarship.org Specifically, trans-4-aminoadamantan-1-ol (B1440121) was utilized in the synthesis of urea-based compounds designed as sEH inhibitors. escholarship.org Similarly, research into renin inhibitors for hypertension has incorporated trans-4-aminoadamantan-1-ol in the synthesis of potential drug candidates. nih.gov

The stereochemistry of this compound, particularly the spatial arrangement of its amino and hydroxyl groups, can lead to different binding affinities in enzyme inhibition assays. For instance, derivatives have been synthesized and evaluated as inhibitors of tyrosyl-DNA-phosphodiesterase 1 (Tdp1), a DNA repair enzyme and a target in cancer therapy. nih.gov Compounds containing adamantane (B196018) and monoterpenoid residues linked by heterocyclic fragments have shown inhibitory activity against Tdp1 in the low micromolar to nanomolar range. nih.gov

Derivatives of this compound have also been explored as potential inhibitors for other enzymes, including those involved in pain and inflammation, such as cyclooxygenase (COX) enzymes. researchgate.net Furthermore, its structural framework has been utilized in the design of inhibitors for protein kinases, which are key targets in oncology. google.com

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Target Enzyme | Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| 11β-HSD1 | α-sulfonamido-N-adamantanecarboxamide | Reduced inhibitory activity | rsc.org |

| sEH | Urea-based compounds | Synthesized for evaluation as potential inhibitors | escholarship.org |

| Renin | N-terminal amide | Component of a potent renin inhibitor | nih.gov |

| Tdp1 | Adamantane-monoterpenoid conjugates | Inhibition in low µM to nM range | nih.gov |

Cell Proliferation and Cytotoxicity Assays

The effects of this compound derivatives on cell growth and viability have been assessed in various contexts, primarily in cancer research. Derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of different cancer cell lines. google.comgoogle.com For example, certain adamantane derivatives have been shown to induce apoptosis in cancer cells. scispace.com

In studies focused on developing new anticancer agents, derivatives of this compound have been tested for their cytotoxic effects. nih.gov For instance, conjugates of adamantane with monoterpenoid moieties were evaluated for cytotoxicity in HeLa, HCT-116, and SW837 cancer cell lines, with some compounds showing moderate activity. nih.gov The potential cytotoxic activity of related compounds has also been evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH) from cell cultures, which indicates cell lysis. uliege.be

Furthermore, the structural motif of this compound has been incorporated into compounds designed as inhibitors of protein kinases, which play a crucial role in cell proliferation. google.com The anti-proliferative effects of these compounds have been tested in various cancer cell lines, including those from the colon and lung. google.com Some adamantane derivatives have also been found to enhance the production of tumor necrosis factor-alpha (TNF-α), a cytokine with complex roles in inflammation and cancer. researchgate.net

Table 2: Cytotoxicity and Cell Proliferation Data for this compound Derivatives

| Cell Line | Derivative Type | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| HeLa, HCT-116, SW837 | Adamantane-monoterpenoid conjugates | Cytotoxicity | Moderate CC50 values | nih.gov |

| HCT116, HT29, A549 | 2,4-diaminopyrimidine derivatives | XTT proliferation assay | Inhibition of proliferation | google.com |

| Various cancer cell lines | Adamantyl derivatives | MTT assay | Induction of apoptosis | scispace.com |

| HeLa | Pyrazole compounds | LDH release assay | Evaluation of membrane integrity | uliege.be |

Antiviral and Antimicrobial Susceptibility Testing

The adamantane scaffold, present in this compound, is historically significant in antiviral research, with amantadine (B194251) being a well-known anti-influenza drug. nih.gov Research has continued to explore adamantane derivatives for their antiviral properties against various viruses.

Derivatives of this compound have been synthesized and tested for activity against influenza A viruses, including multidrug-resistant strains. nih.gov Some of these compounds have shown potent antiviral activity. nih.gov The mechanism of action for some adamantane derivatives against influenza A is the blockage of the M2 protein proton channel. nih.gov

Beyond influenza, adamantane derivatives have been evaluated against other viruses. For instance, some have been tested for anti-HIV activity, although the tested compounds incorporating the this compound structure did not show significant activity against HIV-1. nih.gov However, other adamantane-containing compounds have shown inhibitory effects on viruses like the vaccinia virus. rsc.org

In the realm of antimicrobial research, adamantane derivatives have been synthesized and tested against various bacteria. bibliotekanauki.pl For example, certain N-substituted phthalimides derived from adamantane showed antimicrobial activity against Staphylococcus aureus, Bacillus sp., Micrococcus flavus, and Enterococcus faecium. bibliotekanauki.pl Additionally, some thiazole (B1198619) derivatives of amantadine have demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis. rsc.org

Table 3: Antiviral and Antimicrobial Activity of this compound Derivatives

| Organism | Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| Influenza A virus | Organosilanes | Potent antiviral activity | nih.gov |

| HIV-1 | Various | No significant activity observed | nih.gov |

| Staphylococcus aureus, Bacillus sp. | N-substituted phthalimides | Antimicrobial activity (MIC reported) | bibliotekanauki.pl |

| Escherichia coli, Bacillus subtilis | Amantadine-thiazole conjugates | Significant antibacterial activity | rsc.org |

In Vivo Animal Models

Efficacy Studies in Disease Models (e.g., Diabetes, Cancer, Viral Infections)

In vivo studies have been conducted to evaluate the efficacy of compounds derived from this compound in various disease models. In the context of diabetes, derivatives designed as 11β-HSD1 inhibitors have been tested in animal models. rsc.org For instance, a lead compound from a series of α-sulfonamido-N-adamantanecarboxamides showed good in vivo inhibition of 11β-HSD1 in mice after oral administration. rsc.org

In cancer research, adamantane derivatives have been evaluated for their anti-tumor efficacy in vivo. One study reported that several example compounds demonstrated statistically significant inhibition of sarcoma growth in a mouse model. google.com

Regarding viral infections, the historical use of adamantanes for influenza has spurred further in vivo research. nih.gov While specific in vivo efficacy data for this compound itself is limited in the provided context, related adamantane derivatives have been tested. For example, some aminoadamantane derivatives have been shown to transiently suppress parasitemia in a mouse model of Trypanosoma brucei infection. researchgate.net

Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of derivatives of this compound are crucial for their development as therapeutic agents. The adamantane structure generally enhances lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. scispace.com

Studies on α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors have included pharmacokinetic characterization in rats. rsc.org One compound in this series displayed moderate blood concentration and clearance, with an oral bioavailability of 28%. rsc.org The stereoisomers of this compound exhibit different physicochemical properties; for instance, the rel-(1R,3S,4R) form has higher water solubility than the trans isomer, which could affect its formulation and bioavailability.

The metabolism of adamantane-based pharmaceuticals is an important consideration. scispace.com While detailed metabolic pathways for this compound are not extensively described in the search results, the general stability and metabolic fate of the adamantane cage are key aspects of its medicinal chemistry. scispace.com For example, a glycyl-rimantadine conjugate, a related aminoadamantane derivative, was found to have high stability in human plasma. mdpi.com

Toxicological Assessments and Safety Margins

The preclinical evaluation of this compound and related adamantane derivatives involves a variety of toxicological assessments to establish a preliminary safety profile. The inherent characteristics of the adamantane scaffold—namely its lipophilicity, rigidity, and metabolic stability—are central to its biological activity and also influence its toxicological properties. researchgate.net Many approved drugs, such as Amantadine and Memantine, are aminoadamantanes that possess acceptable toxicity profiles, which provides a foundational rationale for exploring new derivatives. researchgate.net

Toxicological assessments for this class of compounds typically begin with in silico computational models to predict potential liabilities. researchgate.net These are followed by in vitro cytotoxicity assays using various cell lines. For instance, studies on amino adamantane derivatives of myrtenal (B1677600) have demonstrated low toxicity against normal Madin-Darby Canine Kidney (MDCK) cells while showing potent cytotoxic effects against tumor cell lines. mdpi.com This differential cytotoxicity is a critical factor in determining a compound's therapeutic index.

Biomarker Identification and Validation

Biomarker discovery and validation are crucial components of translational research for compounds like this compound, as they provide measurable indicators of a drug's effect, both pharmacodynamic and therapeutic. google.com For adamantane derivatives, which are often investigated for neurological conditions, biomarker strategies frequently focus on neuroinflammation, neural plasticity, and target engagement. nih.govgoogle.com